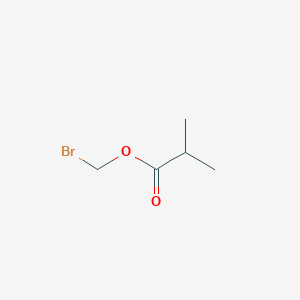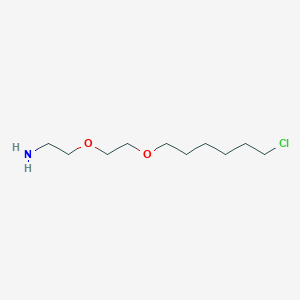
NH2-PEG2-C6-Cl
Overview
Description
NH2-PEG2-C6-Cl is a compound that belongs to the class of PEG-based linkers used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules. These linkers are crucial for joining two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Scientific Research Applications
NH2-PEG2-C6-Cl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTAC molecules, facilitating the study of protein degradation.
Biology: Employed in biochemical assays to investigate protein interactions and functions.
Medicine: Potential use in drug development for targeted protein degradation therapies.
Industry: Utilized in the production of specialized chemicals and materials for research and development.
Mechanism of Action
Target of Action
NH2-PEG2-C6-Cl, also known as 2-(2-(6-chlorohexyloxy)ethoxy)ethanamine, is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . The specific target protein depends on the other ligand that is attached to the linker .
Mode of Action
This compound functions as a linker in PROTACs, connecting two essential ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . The PROTAC, with this compound as a linker, facilitates the formation of a ternary complex with the E3 ubiquitin ligase and the target protein . This leads to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The compound’s stability in solutions is also crucial, and it is recommended that solutions of this compound be freshly prepared .
Result of Action
The primary result of the action of this compound, as part of a PROTAC, is the selective degradation of target proteins . This degradation can alter cellular processes and functions depending on the role of the degraded protein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the cellular environment, the presence of the target protein and E3 ubiquitin ligase, and the stability of the compound in different solutions
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
NH2-PEG2-C6-Cl can be synthesized through a multi-step process. One common method involves reacting 6-bromohexane with N-Hydroxyethyl-β-alanine methyl ester (N-BOC-β-alanine methyl ester). The reaction proceeds through deprotection (removal of the hydroxyl protecting group) and subsequent chlorination to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as solvent extraction, purification through chromatography, and crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
NH2-PEG2-C6-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the amino group.
Comparison with Similar Compounds
Similar Compounds
NH2-PEG3-C6-Cl: Another PEG-based linker with a similar structure but different chain length.
NH2-PEG5-C6-Cl: A longer PEG-based linker used for similar applications.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A PEG-based linker used in the synthesis of antibody-drug conjugates.
Uniqueness
NH2-PEG2-C6-Cl is unique due to its specific chain length and functional groups, making it suitable for particular applications in PROTAC synthesis. Its balance of hydrophilicity and reactivity allows for efficient protein degradation and targeted therapeutic applications.
Properties
IUPAC Name |
2-[2-(6-chlorohexoxy)ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22ClNO2/c11-5-3-1-2-4-7-13-9-10-14-8-6-12/h1-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAUJBZQEHFSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
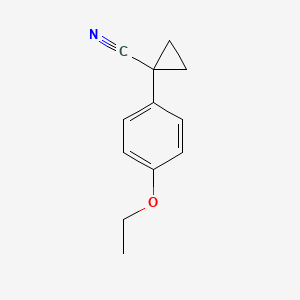

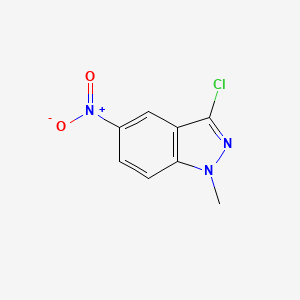
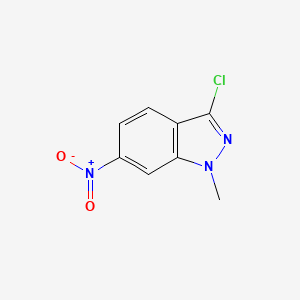

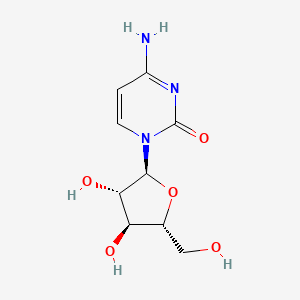

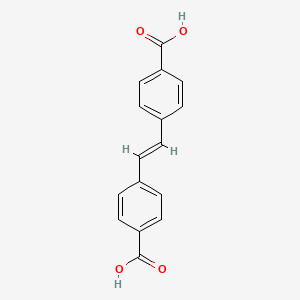
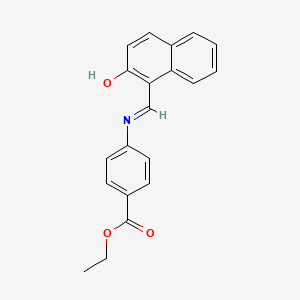
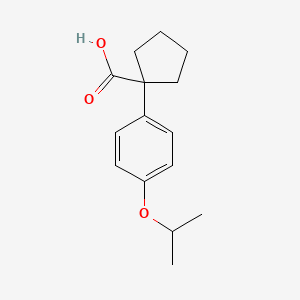


amino]-acetic acid](/img/structure/B3152765.png)
